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molecular formula C8H7IO2 B147186 Methyl 4-iodobenzoate CAS No. 619-44-3

Methyl 4-iodobenzoate

Cat. No. B147186
M. Wt: 262.04 g/mol
InChI Key: DYUWQWMXZHDZOR-UHFFFAOYSA-N
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Patent
US05827887

Procedure details

2.95 ml of SOCl2 were added to a suspension of 10 g of 4-iodobenzoic acid in 100 ml of methanol and the reaction mixture was refluxed for 24 hours and then evaporated under reduced pressure until 10.49 g of a dry extract were obtained corresponding to the expected product with a Rf=0.55 (cyclohexane/ethyl acetate 80/20).
Name
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[I:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1.[CH3:15]O>>[I:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:15])=[O:11])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.95 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure until 10.49 g of a dry
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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